

Synthesis of Methyl 3-amino-4-(trifluoromethyl)benzoate: Application Notes and Protocols

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Compound of Interest

Compound Name: *Methyl 3-amino-4-(trifluoromethyl)benzoate*

Cat. No.: *B170562*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic routes for the preparation of **Methyl 3-amino-4-(trifluoromethyl)benzoate**, a key intermediate in the development of novel pharmaceuticals and functional materials. The trifluoromethyl group imparts unique electronic properties and metabolic stability to molecules, making this compound a valuable building block in medicinal chemistry.

Two primary synthetic pathways to **Methyl 3-amino-4-(trifluoromethyl)benzoate** are outlined:

- Esterification of 3-amino-4-(trifluoromethyl)benzoic acid: A direct method involving the reaction of the parent carboxylic acid with methanol in the presence of an acid catalyst.
- Reduction of Methyl 3-nitro-4-(trifluoromethyl)benzoate: A two-step approach starting with the nitration of a suitable precursor followed by the reduction of the nitro group to an amine.

Data Presentation

The following tables summarize the key physical and chemical properties of the target compound and its immediate precursors.

Table 1: Properties of **Methyl 3-amino-4-(trifluoromethyl)benzoate**

Property	Value
CAS Number	126541-82-0
Molecular Formula	C ₉ H ₈ F ₃ NO ₂
Molecular Weight	219.16 g/mol
Appearance	Solid
Purity	Typically ≥96%

Table 2: Properties of 3-amino-4-(trifluoromethyl)benzoic acid

Property	Value
CAS Number	125483-00-3
Molecular Formula	C ₈ H ₆ F ₃ NO ₂
Molecular Weight	205.13 g/mol
Appearance	Solid

Table 3: Properties of Methyl 3-nitro-4-(trifluoromethyl)benzoate

Property	Value
CAS Number	Not readily available
Molecular Formula	C ₉ H ₆ F ₃ NO ₄
Molecular Weight	265.14 g/mol
Appearance	Expected to be a solid

Experimental Protocols

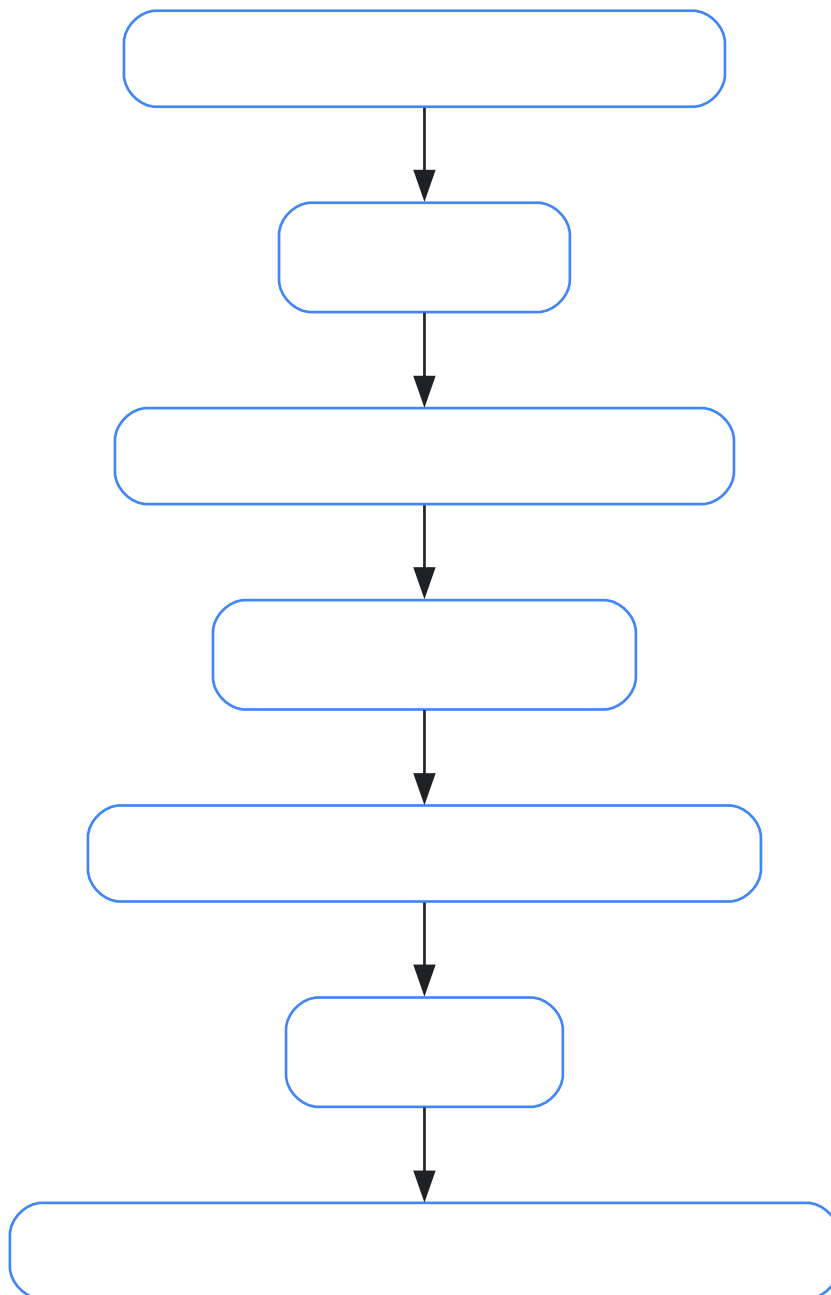
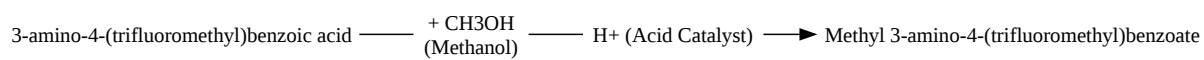
Note: The following protocols are based on established procedures for analogous compounds, particularly the non-fluorinated methyl derivative.^{[1][2]} Optimization of reaction conditions (e.g.,

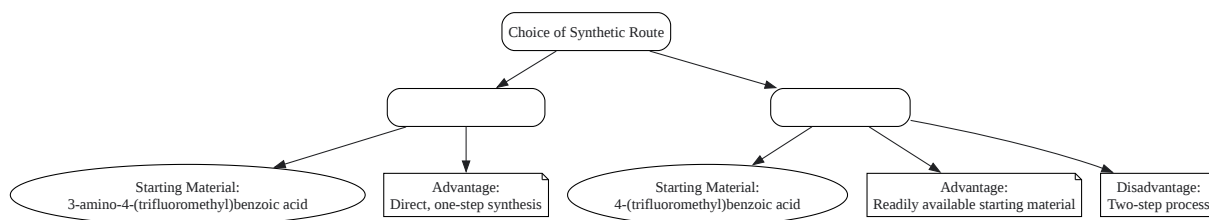
temperature, reaction time, and catalyst loading) may be necessary to achieve optimal yields and purity for the trifluoromethyl-substituted compounds.

Method 1: Esterification of 3-amino-4-(trifluoromethyl)benzoic acid

This method, a classic Fischer esterification, is a straightforward approach to the target molecule.

Reaction Scheme:





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References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
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